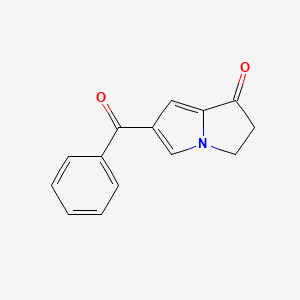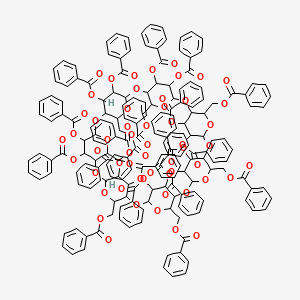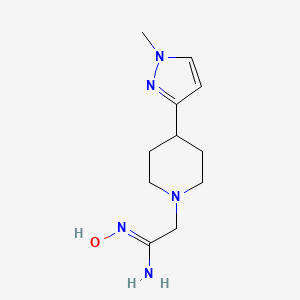
6-Benzoyl-2,3-dihydropyrrolizin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzoyl-2,3-dihydropyrrolizin-1-one is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of pyrrolizinone derivatives, which are characterized by a fused ring system containing a pyrrole and a ketone group. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzoyl-2,3-dihydropyrrolizin-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a benzoyl chloride derivative with a suitable pyrrolidine precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Benzoyl-2,3-dihydropyrrolizin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-Benzoyl-2,3-dihydropyrrolizin-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 6-Benzoyl-2,3-dihydropyrrolizin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparaison Avec Des Composés Similaires
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one: This compound shares a similar structure but differs in the position of the benzoyl group.
Ketorolac Related Compound C: Known for its pharmaceutical relevance, it has a similar pyrrolizinone core structure.
Uniqueness: 6-Benzoyl-2,3-dihydropyrrolizin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11NO2 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
6-benzoyl-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-6-7-15-9-11(8-12(13)15)14(17)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Clé InChI |
WHMHELXHHVTMJF-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C=C(C=C2C1=O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine](/img/structure/B13425392.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)






![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)




